molecular formula C15H16N4O2 B3837336 4-(dimethylamino)benzaldehyde (2-nitrophenyl)hydrazone

4-(dimethylamino)benzaldehyde (2-nitrophenyl)hydrazone

Cat. No. B3837336
M. Wt: 284.31 g/mol
InChI Key: LJGGASMGRSIBEA-LFIBNONCSA-N
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Description

4-(Dimethylamino)benzaldehyde is an organic compound that contains amine and aldehyde moieties . It is typically used in Ehrlich’s reagent and Kovac’s reagent to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .


Molecular Structure Analysis

The molecular formula of 4-(dimethylamino)benzaldehyde is C9H11NO . Its molecular weight is 149.1897 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Physical And Chemical Properties Analysis

4-(Dimethylamino)benzaldehyde is a yellow-white powder . It has a melting point of 74 °C (165 °F; 347 K) and a boiling point of 176 to 177 °C (349 to 351 °F; 449 to 450 K) . Its solubility in water is 0.3 g/L .

Mechanism of Action

4-(Dimethylamino)benzaldehyde acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .

Safety and Hazards

4-(Dimethylamino)benzaldehyde is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment . A sudden release of statically charged materials from storage or process equipment, particularly at elevated temperatures and/or pressure, may result in ignition especially in the absence of an apparent ignition source .

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-18(2)13-9-7-12(8-10-13)11-16-17-14-5-3-4-6-15(14)19(20)21/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGASMGRSIBEA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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